



RO3201195: A Technical Guide to its Target Protein and Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RO3201195	
Cat. No.:	B1678687	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective inhibitor **RO3201195**, its target protein, binding site, and the associated signaling pathway. The information is curated for professionals in drug discovery and development, offering detailed experimental protocols and quantitative data to support further research.

Introduction

RO3201195 is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] Developed through high-throughput screening and subsequent optimization, **RO3201195** belongs to a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones.[1][2] Its high selectivity is a key attribute, making it a valuable tool for studying the physiological and pathological roles of p38α MAPK and a potential therapeutic agent for inflammatory diseases.[1]

Target Protein: p38 Mitogen-Activated Protein Kinase α (p38 α)

The primary molecular target of **RO3201195** is the alpha isoform of p38 mitogen-activated protein kinase (p38α), also known as MAPK14.[1][2] p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38



MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β), making it an attractive target for anti-inflammatory therapies.[3]

Binding Site and Mechanism of Action

RO3201195 binds to the ATP-binding pocket of unphosphorylated p38 α .[1][2][4] The high selectivity of **RO3201195** is attributed to a unique hydrogen bond formed between the exocyclic amine of the inhibitor and the side chain of threonine 106 in the p38 α kinase domain. [1][2][4] This interaction is not commonly observed with other kinases, thus contributing to the inhibitor's specificity. The crystal structure of **RO3201195** in complex with human p38 α has been resolved and is available in the Protein Data Bank (PDB) under the accession code 2GFS.[4]

The binding of **RO3201195** to the ATP pocket prevents the binding of ATP, thereby inhibiting the kinase activity of p38 α and blocking the downstream signaling cascade.

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of **RO3201195** have been evaluated against p38 α and a panel of other kinases. The following table summarizes the available quantitative data.

Kinase Target	IC50 (nM)	Fold Selectivity vs. Other Kinases
p38α	15	-
JNK1	>10,000	>667
ERK2	>10,000	>667
PKA	>10,000	>667
ΡΚCα	>10,000	>667
CDK2	>10,000	>667

Data extracted from Goldstein, D.M., et al. (2006). J. Med. Chem. 49(5), 1562-1575.



Experimental Protocols p38α Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of compounds against p38 α kinase.

Materials:

- Recombinant human p38α (unactivated)
- MKK6 (constitutively active)
- ATP
- Myelin Basic Protein (MBP) or other suitable substrate (e.g., ATF-2)
- [y-32P]ATP
- Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
- RO3201195 or other test compounds
- · Phosphocellulose paper
- Scintillation counter

Procedure:

- Activation of p38α: Pre-incubate recombinant human p38α with constitutively active MKK6 in the kinase assay buffer containing 50 μM ATP for 60 minutes at 30°C.
- Inhibitor Preparation: Prepare serial dilutions of RO3201195 or other test compounds in the kinase assay buffer.
- Kinase Reaction:



- In a microcentrifuge tube, combine the activated p38α, the test compound at various concentrations, and the substrate (e.g., MBP at 0.5 mg/mL).
- Initiate the kinase reaction by adding [y- 32 P]ATP to a final concentration of 10 μ M.
- Incubate the reaction mixture for 20 minutes at 30°C.
- Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
- Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantification: Measure the incorporation of ³²P into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radioligand Binding Assay for p38α

This protocol outlines a competitive binding assay to determine the affinity of compounds for the $p38\alpha$ ATP binding site.

Materials:

- Recombinant human p38α
- Radiolabeled p38α inhibitor (e.g., [³H]SB202190)
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
- RO3201195 or other test compounds
- Glass fiber filters
- Filtration manifold
- Scintillation counter



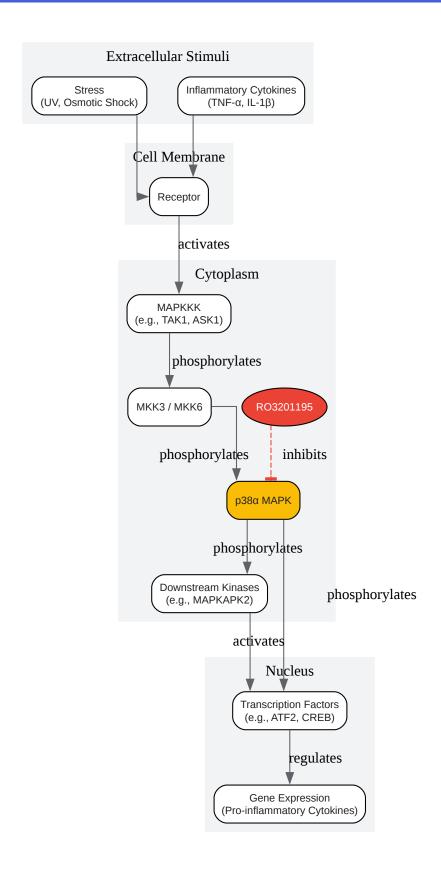
Procedure:

- Reaction Setup: In a 96-well plate, combine the recombinant human p38α, the radiolabeled inhibitor at a concentration close to its Kd, and the test compound at various concentrations in the binding buffer.
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove nonspecifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the amount of specifically bound radioligand at each concentration
 of the test compound. Calculate the IC50 value and subsequently the Ki value using the
 Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by **RO3201195**.





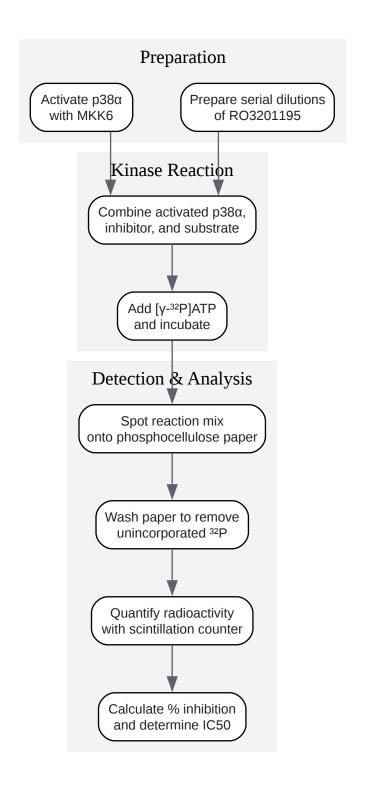
Click to download full resolution via product page

Caption: p38 MAPK signaling pathway inhibited by RO3201195.



Experimental Workflow for p38α Kinase Inhibition Assay

The following diagram outlines the key steps in the p38 α kinase inhibition assay.



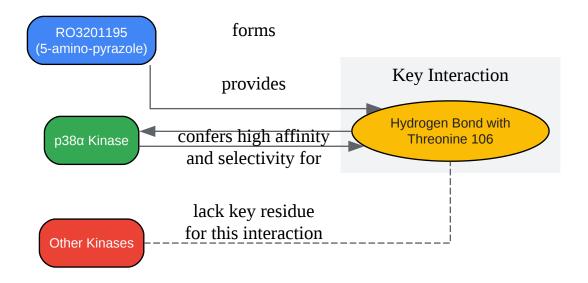
Click to download full resolution via product page



Caption: Workflow for p38α kinase inhibition assay.

Logical Relationship of RO3201195 Selectivity

This diagram illustrates the key structural feature responsible for the selectivity of **RO3201195** for p38 α .



Click to download full resolution via product page

Caption: Basis of **RO3201195** selectivity for p38 α .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PlumX [plu.mx]



- 4. 2gfs P38 Kinase Crystal Structure in complex with RO3201195 Summary Protein Data Bank Japan [pdbj.org]
- To cite this document: BenchChem. [RO3201195: A Technical Guide to its Target Protein and Binding Site]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678687#ro3201195-target-protein-and-binding-site]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com